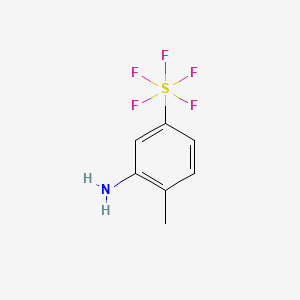

2-甲基-5-五氟硫基苯胺

描述

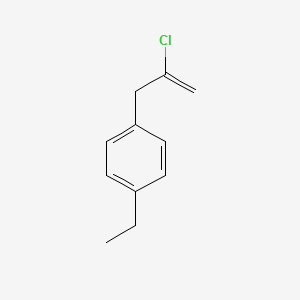

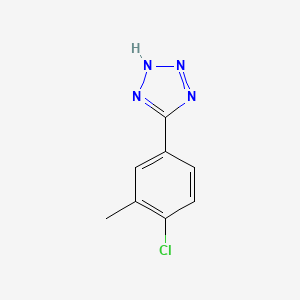

“2-Methyl-5-pentafluorosulfanylaniline” is a compound that has gained significant attention in the scientific community. It is a solid substance with a CAS Number of 623943-52-2 and a molecular weight of 233.21 .

Synthesis Analysis

The synthesis of compounds with the pentafluorosulfanyl group has been achieved using commercially available synthons substituted with this group . The discovery of a direct pentafluorosulfanylation of thiolated arenes led to a generalized synthetic approach toward aryl– and heteroaryl pentafluorosulfanyl (SF5) compounds from various common building blocks .

Chemical Reactions Analysis

The influence of the pentafluorosulfanyl group on a variety of common synthetic transformations has been investigated. These transformations include amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .

科学研究应用

应用于材料工业和生命科学

由于其特定的物理化学性质,2-甲基-5-五氟硫基苯胺在材料工业和生命科学领域的应用越来越广泛。已经开发出一种从五氟硫基苯胺合成SF5官能化吲哚的高效方法,这表明了该化合物在创建SF5取代芳香族化合物和杂环化合物方面的重要性 (Chen, Xu, & Mi, 2015)。

蛋白质研究中的遗传编码

对于蛋白质研究,对于其在生理条件下的极端物理化学性质和稳定性,对对位五氟硫基苯丙氨酸衍生物进行遗传编码,以便特异性地将其插入蛋白质中,展示了SF5Phe在蛋白质研究中增强结合亲和力和特异性检测在结构生物学和体内研究中的潜力 (Qianzhu et al., 2020)。

合成有价值的含SF5杂环化合物

报道了使用银促进剂合成含SF5的杂环化合物,例如5-[(五氟硫基)甲基]-2-噁唑烷,这些潜在有价值的杂环化合物以高收率获得,突显了该化合物在创建新的化学实体中的作用 (Gilbert, Bertrand, & Paquin, 2018)。

药物化学中的生物等位替代

五氟硫基团,包括2-甲基-5-五氟硫基苯胺的衍生物,越来越多地用于药物化学中作为生物等位替代物。其独特的物理化学性质,结合其在生理条件下的稳定性,使其成为药物设计和合成中的有价值的基团 (Sowaileh, Hazlitt, & Colby, 2017)。

在材料科学中的影响

含有五氟硫基(SF5)的化合物及相关类似物,包括2-甲基-5-五氟硫基苯胺衍生物,在材料科学中具有价值。尽管它们的合成需要苛刻的反应条件,但其独特的性质使它们在各种应用中备受青睐 (Kordnezhadian et al., 2022)。

未来方向

The pentafluorosulfanyl group has remained largely unexplored in the literature, but recent reports highlighting its unique physicochemical profile have renewed interest in the substituent . The unique physicochemical parameters of the pentafluorosulfanyl group have resulted in its application within several fields, particularly medicinal chemistry .

作用机制

If you’re working on a project related to this compound, please ensure to follow all relevant safety guidelines. Aniline and its derivatives can be hazardous and should be handled with care . Always refer to the Material Safety Data Sheet (MSDS) for the compound you’re working with and follow the recommended safety measures.

属性

IUPAC Name |

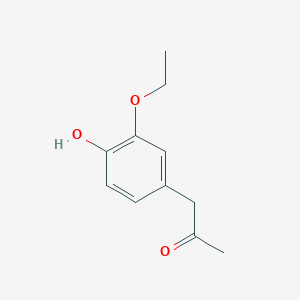

2-methyl-5-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F5NS/c1-5-2-3-6(4-7(5)13)14(8,9,10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTWYSPNHRBADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1425847.png)